molecular formula C6H8F2O2 B6205410 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid CAS No. 2025009-34-9

2-(2,2-difluoro-1-methylcyclopropyl)acetic acid

Cat. No.: B6205410
CAS No.: 2025009-34-9
M. Wt: 150.12 g/mol
InChI Key: HWMQJDXCKMHSFM-UHFFFAOYSA-N
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Description

2-(2,2-difluoro-1-methylcyclopropyl)acetic acid is an organic compound characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a methyl group, attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid typically involves the following steps:

  • Formation of the Cyclopropyl Ring: : The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of a suitable precursor, such as 2,2-difluoropropene, with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).

  • Introduction of the Methyl Group: : The methyl group can be introduced via a methylation reaction. This step often involves the use of methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

  • Carboxylation: : The final step involves the carboxylation of the cyclopropyl ring to form the acetic acid moiety. This can be achieved through the reaction of the intermediate with carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-difluoro-1-methylcyclopropyl)acetic acid can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The fluorine atoms on the cyclopropyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thiocyanates.

Scientific Research Applications

2-(2,2-difluoro-1-methylcyclopropyl)acetic acid has several applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.

  • Biology: : Investigated for its potential biological activity. Studies may focus on its interaction with enzymes or receptors in biological systems.

  • Medicine: : Explored for its potential therapeutic properties. Research may include its use as a precursor in the synthesis of pharmaceutical agents.

  • Industry: : Utilized in the production of specialty chemicals and materials. Its fluorinated structure can impart desirable properties such as increased stability and reactivity.

Mechanism of Action

The mechanism by which 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the cyclopropyl ring can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-difluorocyclopropyl)acetic acid: Lacks the methyl group on the cyclopropyl ring.

    2-(1-methylcyclopropyl)acetic acid: Lacks the fluorine atoms on the cyclopropyl ring.

    2-(2,2-difluoro-1-methylcyclopropyl)propanoic acid: Contains a propanoic acid moiety instead of an acetic acid moiety.

Uniqueness

2-(2,2-difluoro-1-methylcyclopropyl)acetic acid is unique due to the combination of its fluorinated cyclopropyl ring and acetic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The presence of both fluorine atoms and a methyl group on the cyclopropyl ring can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds.

Properties

CAS No.

2025009-34-9

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

IUPAC Name

2-(2,2-difluoro-1-methylcyclopropyl)acetic acid

InChI

InChI=1S/C6H8F2O2/c1-5(2-4(9)10)3-6(5,7)8/h2-3H2,1H3,(H,9,10)

InChI Key

HWMQJDXCKMHSFM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(F)F)CC(=O)O

Purity

95

Origin of Product

United States

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